7-methoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzofuran-2-carboxamide
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Overview
Description
The compound “7-methoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzofuran-2-carboxamide” is a chemical compound that has been studied for its potential therapeutic properties . It is a derivative of benzofuran and benzothiazole, which are both heterocyclic compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on IR, 1H, 13C NMR and mass spectral data . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activity
Synthesis of Novel Heterocyclic Compounds : Research by Abu‐Hashem et al. (2020) explores the synthesis of novel benzodifuran derivatives, including compounds with structural similarities to the chemical , demonstrating potential as anti-inflammatory and analgesic agents. The study highlights the versatility of such compounds in drug design and development, particularly for COX-2 selective inhibition, which is crucial for creating drugs with reduced gastrointestinal side effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Applications : Patel, Agravat, and Shaikh (2011) focused on synthesizing new pyridine derivatives with benzothiazole components, showing variable antimicrobial activity. This suggests that derivatives of the specified compound may hold promise in developing new antimicrobial agents, showcasing the importance of structural modifications to enhance biological activity (Patel, Agravat, & Shaikh, 2011).
Fluoroquinolone-based Thiazolidinones : Another study by Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, indicating the potential of thiazolyl compounds in antibacterial and antifungal applications. Such research underscores the adaptability of thiazolyl derivatives in creating potent antimicrobial agents (Patel & Patel, 2010).
Future Directions
The future directions for this compound could involve further development and testing of its therapeutic properties. Given its potential anti-tubercular and anti-inflammatory activities, it could be further studied for its efficacy against various diseases . Additionally, more comprehensive safety and toxicity studies would be beneficial.
Mechanism of Action
Target of Action
The primary target of this compound is the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase that plays a crucial role in the pathogenesis of non-small cell lung cancer (NSCLC) and is a validated therapeutic target for treating EML4-ALK positive NSCLC .
Mode of Action
The compound acts as a potent and selective inhibitor of ALK . It binds to the kinase catalytic domain of ALK, inhibiting its constitutive tyrosine kinase activity .
Biochemical Pathways
The compound’s action on ALK affects the B cell receptor (BCR) signaling pathway . By inhibiting ALK, it disrupts the pathogenesis of NSCLC, which is driven by the EML4-ALK oncogenic fusion kinase .
Result of Action
The compound’s inhibition of ALK leads to a decrease in the growth of cancer cells. In particular, it has been shown to inhibit the in vitro growth of TMD8 B cell lymphoma cells . Furthermore, it can induce apoptosis in these cells, associated with PARP and caspase 3 cleavage .
properties
IUPAC Name |
7-methoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-25-8-10-26(11-9-25)22-24-16-7-6-15(13-19(16)30-22)23-21(27)18-12-14-4-3-5-17(28-2)20(14)29-18/h3-7,12-13H,8-11H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVICSBAJZIMAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC5=C(O4)C(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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